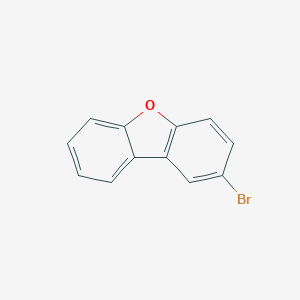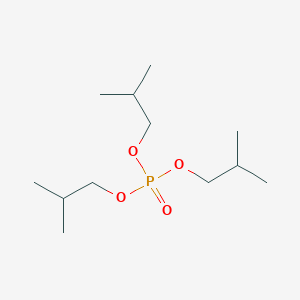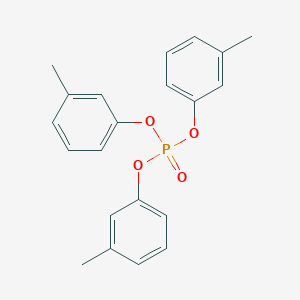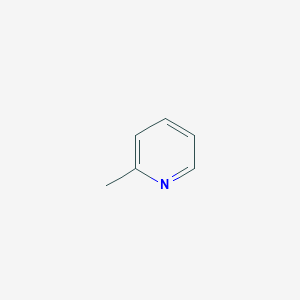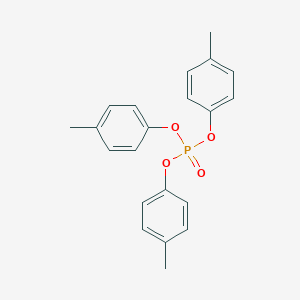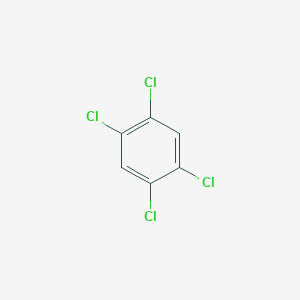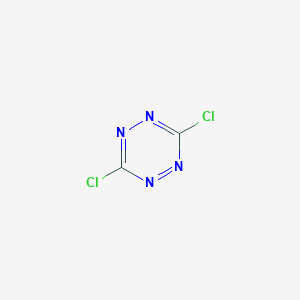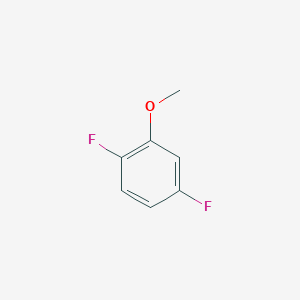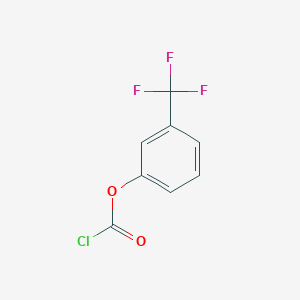
3-(Trifluoromethyl)phenyl chloroformate
Overview
Description
Introduction "3-(Trifluoromethyl)phenyl chloroformate" is a compound optimized and analyzed using the B3LYP method and various basis sets. The research focuses on understanding its structural parameters, thermodynamic properties, and vibrational frequencies (Arjunan, Senthilkumari, & Mohan, 2019).
Synthesis Analysis The synthesis of related compounds involves reactions like the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction processes (Yin et al., 2005).
Molecular Structure Analysis Studies reveal precise assignment and analysis of the vibrational frequencies of the fundamental modes of the compound. Theoretical results are compared with experimental data, indicating detailed molecular structural insights (Arjunan, Senthilkumari, & Mohan, 2019).
Chemical Reactions and Properties Research on this compound includes analysis of molecular orbitals, reactivity properties, and potential electrophilic and nucleophilic attack sites, offering insights into its chemical behavior (Arjunan, Senthilkumari, & Mohan, 2019).
Physical Properties Analysis The compound's physical properties, such as thermal stability and mechanical properties, have been studied, revealing its solubility in various organic solvents and its stability under different conditions (Yin et al., 2005).
Chemical Properties Analysis Detailed analysis of chemical shifts, molecular orbitals, and reactivity characteristics provide a comprehensive understanding of the chemical properties of this compound. This includes insights into its stability and potential reactivity under various chemical conditions (Arjunan, Senthilkumari, & Mohan, 2019).
Scientific Research Applications
In the field of materials science, 2,2,2-trifluoroethanol (TFE) as a solvent improves the morphology, thermal, spectroscopic, and electrical properties of electrospun poly(3-hydroxybutyrate) and polyaniline nanofibers compared to chloroform (Fryczkowski et al., 2013).
In organic chemistry, trifluoromethylcopper (CuCF3) is efficiently generated for trifluoromethylation of aryl iodides and activated aryl bromides without additional ligands (Li et al., 2015).
For optical materials, certain synthesized compounds show potential as optical limiters due to a switchover from saturable to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).
In electronic devices, spin-coating P3HT transistors with high-boiling-point solvents like 1,2,4-trichlorobenzene significantly improves field-effect mobilities, which is crucial for better microstructure control in transistors (Chang et al., 2004).
In the field of polymer chemistry, novel fluorine-containing polyimides with excellent thermal stability and mechanical properties have been synthesized from compounds including 3-(Trifluoromethyl)phenyl chloroformate derivatives (Yin et al., 2005).
In analytical chemistry, lanthanide ions can be effectively extracted using mixed ligand chelate extraction methods that involve fluorinated reagents (Tochiyama & Freiser, 1981).
Safety and Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)phenyl chloroformate is a chemical reagent used in the preparation of various organic compounds . The primary targets of this compound are organic molecules that can react with chloroformates .
Mode of Action
The compound interacts with its targets through a process known as esterification . In this reaction, the chloroformate group of the molecule reacts with a hydroxyl group of the target molecule to form an ester . This reaction is often used in organic synthesis to modify or protect functional groups .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. In general, the compound can alter the chemical structure and properties of target molecules, potentially affecting their function and the biochemical pathways they are involved in .
Pharmacokinetics
Given its reactivity, it is likely that the compound is rapidly metabolized and excreted after administration .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target molecules and biochemical pathways it affects. By modifying the chemical structure of target molecules, the compound can alter their function, potentially leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactive substances . Therefore, careful control of the reaction conditions is necessary when using this compound in chemical synthesis .
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHHELXYARECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407867 | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95668-29-4 | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






